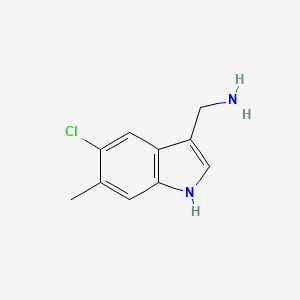

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine

Description

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is a substituted indole derivative with a methanamine group (-CH₂NH₂) at the 3-position of the indole ring, a chlorine atom at the 5-position, and a methyl group at the 6-position. This structural configuration confers unique physicochemical and pharmacological properties. Indole derivatives are widely studied for their biological activities, particularly in neuroscience and oncology.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(5-chloro-6-methyl-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C10H11ClN2/c1-6-2-10-8(3-9(6)11)7(4-12)5-13-10/h2-3,5,13H,4,12H2,1H3 |

InChI Key |

BATJHQYXNBCRSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CN2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the starting materials would include 5-chloro-6-methylindole and formaldehyde, followed by amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors are utilized to scale up the production while maintaining control over reaction conditions .

Chemical Reactions Analysis

Reductive and Oxidative Transformations

The methanamine group undergoes reductive and oxidative modifications under controlled conditions:

Key Findings :

-

Reductive amination with aldehydes (e.g., 3-formyl indole-2-carboxylate) followed by NaBH₄ reduction yields secondary amines, as demonstrated in the synthesis of pyrrolo[3,4-b]indol-3-ones .

-

Oxidation of the primary amine remains less explored but is theorized to produce nitriles or nitro compounds under strong oxidative conditions .

Rhodium-Catalyzed C–H Functionalization

The compound participates in regioselective C–H bond activation reactions, leveraging the indole core’s aromatic system:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| N-Boc-imines | [Cp*RhCl₂]₂, AgSbF₆ (DCE, 75°C) | 2-Indolyl-methanamine derivatives | 72–87% |

Mechanistic Insights :

-

The methanamine group directs rhodium(III) to activate the C-2 position of the indole, enabling coupling with N-Boc-imines .

-

A proposed catalytic cycle involves:

Halogen-Mediated Interactions and Reactivity

The C-5 chlorine atom influences both reactivity and molecular interactions:

Structural Impact :

-

The chlorine atom enhances electrophilic substitution at C-4 and C-7 positions due to its electron-withdrawing effect .

-

In biological systems, it forms halogen bonds with cysteine residues, critical for inhibiting kinases .

Condensation and Schiff Base Formation

The primary amine reacts with carbonyl compounds to form imine linkages:

| Carbonyl Partner | Conditions | Application | Source |

|---|---|---|---|

| Aldehydes/Ketones | Ethanol, reflux | Precursors for heterocyclic synthesis |

Example :

-

Condensation with 4-methoxyphenethylamine and TosMIC under basic conditions yields imidazole-indole hybrids, as seen in anti-MRSA agents .

Comparative Reactivity with Analogues

The substitution pattern distinguishes it from related indole derivatives:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| (1H-Indol-3-yl)methanamine | No C-5/C-6 substituents | Lower electrophilic substitution rates |

| (7-Chloro-1H-indol-3-yl)methanamine | Chlorine at C-7 | Altered regioselectivity in C–H activation |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine is , with a molecular weight of approximately 181.64 g/mol. The structure consists of an indole ring substituted with a chlorine atom and a methyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as antimicrobial agents. A significant study screened various compounds for activity against methicillin-resistant Staphylococcus aureus (MRSA) and identified several analogues with promising results:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | ≤ 0.25 µg/mL |

| Compound B | 16 µg/mL |

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy while reducing cytotoxicity, indicating a pathway for developing new antibiotics .

Anticancer Properties

Indole derivatives have also been investigated for their anticancer properties. For instance, a compound structurally related to this compound demonstrated significant antimitotic activity against various cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| Cell Line A | 15.72 | 50.68 |

| Cell Line B | 10.00 | 40.00 |

These results indicate its potential as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Another area of research involves the neuroprotective effects of indole derivatives, including this compound. Studies have shown that certain derivatives can inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's:

| Mechanism of Action | Effect |

|---|---|

| Tau aggregation inhibition | Neuroprotection |

| Antioxidant properties | Cellular protection |

This suggests that such compounds could be valuable in developing treatments for neurodegenerative disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increased antimicrobial activity |

| Methyl group addition | Enhanced lipophilicity |

Such modifications can lead to compounds with improved bioavailability and efficacy against target pathogens or cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Screening

In a screening campaign, this compound was evaluated against a panel of bacterial strains, demonstrating significant activity against resistant strains, leading to further exploration of its mechanism and potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Evaluation

A series of analogues were tested on various cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows it to bind with high affinity to multiple receptors, modulating their activity. This compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects .

Comparison with Similar Compounds

Positional Isomers and Halogenation

- (5-Chloro-2-methyl-1H-indol-3-yl)methanamine (CAS 1203-95-8): This positional isomer features a methyl group at the 2-position instead of the 6-position.

- (5-Chloro-1H-indol-2-yl)methanamine (CAS 292636-11-4, similarity 0.98): The chlorine remains at the 5-position, but the methanamine group shifts to the 2-position. This structural change alters electronic distribution, possibly affecting receptor selectivity .

Halogen vs. Methoxy Substitution

- 5-Methoxytryptamine (CAS 608-07-1): Replacing the 5-chloro and 6-methyl groups with a 5-methoxy group increases electron density at the indole ring, enhancing serotonin receptor agonism. The methoxy group improves water solubility but may reduce blood-brain barrier (BBB) penetration compared to chloro-methyl analogs .

Amine Chain Modifications

Methanamine vs. Ethanamine Derivatives

- 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine (CAS 1203-95-8): The ethanamine chain (-CH₂CH₂NH₂) extends the distance between the indole ring and the amine group. This modification is common in tryptamine derivatives (e.g., serotonin) and may enhance receptor binding through increased flexibility .

- 3-(5-Chloro-1H-indol-3-yl)propan-1-amine (CAS 54298-68-9): A three-carbon chain further increases flexibility but may reduce potency due to entropic penalties during receptor interaction .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds

*Predicted using ChemAxon software.

Metabolic Stability and Toxicity

The 6-methyl group in the target compound may slow oxidative metabolism by cytochrome P450 enzymes compared to non-methylated analogs, enhancing bioavailability . However, chloro-substituted indoles can form reactive metabolites, necessitating toxicity screening .

Biological Activity

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine, an organic compound belonging to the indole family, has garnered attention due to its significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₉H₈ClN

- Molecular Weight : Approximately 195.65 g/mol

- Structural Features : Contains a chlorine atom at the fifth position and a methyl group at the sixth position of the indole ring, with a methanamine group (-CH₂NH₂) attached to the nitrogen atom.

This specific substitution pattern influences both its chemical reactivity and biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to inhibit critical pathways associated with tumor growth, particularly targeting:

- EGFR T790M

- BRAF V600E

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer models. For instance, derivatives of related indole compounds have reported IC₅₀ values ranging from 0.96 µM to 1.12 µM against melanoma cell lines expressing BRAF V600E mutations .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | LOX-IMVI Melanoma | 0.96 - 1.12 | Potent BRAF V600E inhibitor |

| Staurosporine | Various | 7.10 | Control compound |

The mechanism by which this compound exerts its antiproliferative effects involves:

- Inhibition of Kinase Activity : The compound interacts with key amino acid residues in the active site of kinases such as EGFR and BRAF, disrupting their function.

- Induction of Apoptosis : By inhibiting critical signaling pathways, the compound can trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have highlighted its potential against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | ≤ 0.25 | Active |

| C. neoformans | ≤ 0.25 | Selective antifungal |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that derivatives with similar structural features exhibited significant antiproliferative activity against cancer cell lines with mutant EGFR/BRAF pathways .

- Antimicrobial Studies : Research indicated that halogenated indole derivatives showed enhanced antimicrobial properties compared to non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-6-methyl-1H-indol-3-yl)methanamine in laboratory settings?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of indole precursors. For example, indole derivatives with a 3-carbaldehyde group can undergo reductive amination using methylamine and reducing agents like sodium cyanoborohydride. Chlorination at the 5-position and methylation at the 6-position can be achieved via electrophilic substitution using reagents such as N-chlorosuccinimide (NCS) and methyl iodide, respectively. Structural analogs like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine have been synthesized using similar halogenation and alkylation strategies .

Q. How can researchers determine the crystal structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data. Key steps include crystal mounting on a diffractometer, data collection at cryogenic temperatures (e.g., 100 K), and iterative refinement of positional and thermal displacement parameters. SHELX’s compatibility with modern detectors and automated pipelines ensures high reproducibility .

Q. What solvent systems are optimal for solubilizing this compound in pharmacological assays?

Methodological Answer: Solubility depends on the compound’s hydrophobicity and ionization state. Methanamine derivatives generally show better solubility in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH < 4). Experimental data for related compounds suggest solubility trends:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| DMSO | 25 | >50 |

| PBS (pH 3.5) | 25 | ~10 |

| Ethanol | 25 | <5 |

| Pre-saturation studies using UV-Vis spectroscopy or HPLC are recommended to confirm solubility under assay conditions . |

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of halogenated indole methanamines across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., receptor isoform specificity, cell line selection) or compound purity. For example, 5-Chloro-2-methyltryptamine analogs show NMDA receptor inhibition in some studies but not others, possibly due to differences in voltage-clamp protocols or metabolite interference . To resolve contradictions:

- Validate purity via NMR and LC-MS.

- Replicate assays using orthogonal methods (e.g., electrophysiology vs. calcium imaging).

- Perform meta-analyses of structural-activity relationships (SAR) to identify critical substituents.

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Yield optimization requires balancing reaction kinetics and purification efficiency:

- Chlorination : Use NCS in acetic acid at 0–5°C to minimize overhalogenation.

- Methylation : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) for regioselective methylation.

- Reductive Amination : Optimize pH (6–7) and stoichiometry (1:1.2 aldehyde:amine) to favor imine formation.

- Purification : Combine silica gel chromatography with recrystallization (e.g., ethyl acetate/hexane). Reported yields for analogous compounds range from 40–65% .

Q. What computational approaches are suitable for predicting receptor-binding interactions of this compound analogs?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are effective. Key steps:

- Docking : Use the NMDA receptor GluN1 subunit (PDB: 4TLM) as a template. Include solvent molecules and adjust protonation states with tools like PROPKA.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding. Cross-validate predictions with mutagenesis data (e.g., alanine scanning) to confirm critical residues .

Handling and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.